molecular formula C19H18N2O3 B2509412 (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 896819-78-6

(Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2509412
CAS No.: 896819-78-6
M. Wt: 322.364
InChI Key: XWRSIUBEAXBAHS-YVLHZVERSA-N
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Description

The compound (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

  • A benzofuranone core with a hydroxyl group at position 5.
  • A (Z)-configured pyridin-3-ylmethylene substituent at position 2.
  • A pyrrolidin-1-ylmethyl group at position 6.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-16-6-5-14-18(23)17(10-13-4-3-7-20-11-13)24-19(14)15(16)12-21-8-1-2-9-21/h3-7,10-11,22H,1-2,8-9,12H2/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRSIUBEAXBAHS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with potential pharmacological applications. The compound features a benzofuran core, substituted by various functional groups, including a hydroxyl group, a pyridine ring, and a pyrrolidine moiety. This unique structure suggests possible interactions with biological targets, making it an interesting candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O2C_{18}H_{20}N_2O_2. Its structural components include:

  • Benzofuran Core : Known for various biological activities.
  • Pyridine Ring : Often associated with neuroprotective properties.
  • Pyrrolidine Moiety : Commonly found in compounds with antimicrobial and antifungal activities.

Biological Activities

Preliminary studies suggest that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may exhibit several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, pyrrolidine derivatives have been noted for their antibacterial effects against various pathogens .
  • Anti-inflammatory Effects : Benzofuran derivatives have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1 . This suggests that the compound may also possess similar properties.
  • Neuroprotective Potential : The presence of the pyridine ring in its structure hints at potential neuroprotective effects, which are commonly observed in other pyridine-containing compounds .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:

Compound NameStructure FeaturesBiological Activity
6-HydroxybenzofuranHydroxyl group on benzofuranAntimicrobial
8-HydroxyquinolineHydroxyl group on quinolineAnticancer
Pyridine derivativesPyridine ringNeuroprotective

The combination of benzofuran and pyridine functionalities in (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may provide synergistic effects not observed in simpler analogs.

While specific mechanisms of action for this compound remain unclear, related studies indicate that benzofuran derivatives can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines. For example, benzofuran derivatives have been shown to inhibit NF-kB activity, leading to reduced expression of inflammatory mediators .

Case Studies and Research Findings

Several studies highlight the biological relevance of benzofuran derivatives, which may serve as analogs for understanding the activity of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:

  • Anti-inflammatory Study : A study on benzofuran derivatives demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Cytotoxicity Assays : Research involving other benzofuran compounds has shown promising results in inhibiting the proliferation of cancer cells, indicating that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one could also possess anticancer properties .

Scientific Research Applications

Biological Activities

Anti-inflammatory Properties
Research has highlighted the anti-inflammatory potential of benzofuran derivatives, including those similar to (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one. For instance, derivatives of benzofuran have shown substantial inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukins (IL-1, IL-8) . These compounds can modulate pathways involving NF-κB, leading to reduced inflammation in chronic conditions.

Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzofuran derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens . The incorporation of pyridine and pyrrolidine moieties enhances the interaction with microbial targets, suggesting that (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may possess similar efficacy.

Anticancer Effects
Benzofuran derivatives are also being investigated for their anticancer properties. Studies indicate that certain benzofuran compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The unique structure of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one may contribute to its effectiveness against various cancer types.

Synthesis and Derivatives

The synthesis of (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be achieved through various chemical reactions including condensation reactions involving benzofuran derivatives and pyridine or pyrrolidine components. Recent studies have demonstrated effective synthetic routes that enhance yield and purity, which are crucial for subsequent biological testing .

Case Studies

Several case studies provide insights into the practical applications of compounds related to (Z)-6-hydroxy-2-(pyridin-3-ylmethylene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one:

  • Chronic Inflammatory Disorders : A study demonstrated that a related benzofuran derivative significantly reduced inflammatory markers in animal models, suggesting potential therapeutic use in conditions like rheumatoid arthritis .
  • Infection Models : In vitro tests showed that benzofuran derivatives exhibited potent activity against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Cancer Research : Research involving cancer cell lines revealed that certain benzofuran-based compounds could effectively inhibit tumor growth and induce apoptosis, highlighting their promise in cancer therapy .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a broader class of benzofuran-3(2H)-one derivatives modified at positions 2 and 7. Below is a comparative analysis of structurally related analogs:

Compound Name Position 2 Substituent Position 7 Substituent Key Features Configuration Source
Target Compound Pyridin-3-ylmethylene Pyrrolidin-1-ylmethyl Pyridine enhances hydrogen bonding; pyrrolidine increases basicity. Z -
(Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene) analog 2-Thienylmethylene 4-Methylpiperidin-1-ylmethyl Thiophene reduces electronegativity; 4-methylpiperidine alters lipophilicity. Z
(Z)-6-Hydroxy-7-[(4-(2-hydroxyethyl)piperazin-1-yl)methyl]-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Trimethoxy groups boost lipophilicity; hydroxyethyl improves solubility. Z
(Z)-6-Hydroxy-7-(pyrrolidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene) analog 2,3,4-Trimethoxybenzylidene Pyrrolidin-1-ylmethyl Trimethoxy groups enhance π-π stacking; pyrrolidine retains basicity. Z

Key Differences and Implications

Substituent Effects at Position 2
  • 2-Thienylmethylene () : Thiophene’s sulfur atom offers weaker electronegativity, reducing hydrogen-bonding capacity but possibly enhancing hydrophobic interactions .
Substituent Effects at Position 7
  • Pyrrolidin-1-ylmethyl (Target Compound) : The five-membered pyrrolidine ring provides moderate basicity and conformational flexibility.
  • 4-Methylpiperidin-1-ylmethyl () : The six-membered piperidine ring with a methyl group increases lipophilicity and steric hindrance .
  • 4-(2-Hydroxyethyl)piperazin-1-ylmethyl () : The hydroxyethyl chain introduces hydrophilicity, likely improving aqueous solubility .

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